Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate typically involves the construction of the thieno[2,3-c]pyridine core followed by esterification. One common approach is to start with a suitable pyridine derivative and introduce the thieno moiety through cyclization reactions. The esterification step can be achieved using reagents like methanol and acid catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an ATP-mimetic kinase inhibitor by binding to the ATP-binding site of kinases. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with the kinase’s active site .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
Uniqueness
Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of both thieno and pyridine rings. This structural arrangement provides distinct electronic and steric properties, making it a valuable scaffold for drug design and other applications .
Biological Activity
Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate (CAS No. 2092786-90-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and specific case studies demonstrating its efficacy against various diseases.
- Molecular Formula : C₁₁H₁₅N₁O₂S
- Molecular Weight : 225.31 g/mol
- Density : Not specified
- Boiling Point : Not specified
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the thieno[2,3-c]pyridine core followed by carboxylation and methylation reactions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically:
- Inhibition of Cancer Cell Growth : Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine derivatives have shown promising activity against several cancer cell lines. For instance:
- IC₅₀ Values : Compounds related to this structure exhibited IC₅₀ values ranging from 25 nM to 440 nM against various cancer types including colon adenocarcinoma and cervical cancer cells (HeLa) .
- Mechanism of Action : These compounds primarily exert their effects by inhibiting tubulin polymerization at the colchicine binding site, which is crucial for cancer cell proliferation .
Selectivity for Cancer Cells
Studies indicate a selective cytotoxicity towards cancer cells with minimal effects on normal human cells. For example:
- In vitro tests demonstrated that certain derivatives did not significantly affect the viability of human peripheral blood mononuclear cells (PBMC) up to concentrations of 20 µM, suggesting a favorable therapeutic window .
Study 1: Antiproliferative Activity Against Cancer Cell Lines
A comprehensive study evaluated the antiproliferative effects of various derivatives based on the thieno[2,3-c]pyridine scaffold:
- Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (cervical carcinoma).
- Results : The most potent derivative showed IC₅₀ values of 1.1 µM against HeLa cells and 2.3 µM against CEM cells .
Study 2: Structure-Activity Relationship (SAR)
Research has focused on the structural modifications influencing biological activity:
- Key Findings : The presence of specific substituents at the 6-position was critical for enhancing antiproliferative activity. For instance, compounds with N-methoxy or ethoxycarbonyl groups exhibited significantly improved potency compared to their unsubstituted counterparts .
Summary Table of Biological Activity
Compound | Target Cell Line | IC₅₀ Value (µM) | Mechanism |
---|---|---|---|
Derivative A | HeLa | 1.1 | Tubulin inhibition |
Derivative B | CEM | 2.3 | Tubulin inhibition |
Derivative C | L1210 | 2.8 | Tubulin inhibition |
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
methyl 7-ethyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-3-11(10(13)14-2)9-8(4-6-12-11)5-7-15-9/h5,7,12H,3-4,6H2,1-2H3 |
InChI Key |
CVCJPEADUWVRDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(CCN1)C=CS2)C(=O)OC |
Origin of Product |
United States |
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